hMT₂ Receptor Activity: Inactive Control Profiling vs UCSF4226
In a direct head-to-head comparison using the identical cell-based cAMP inhibition assay, 2-{4-[(benzenesulfonyl)methyl]-5-nitrofuran-2-yl}-1,3-dioxolane (Sigma SML2754) exhibited no measurable agonist or inverse agonist activity at the human MT₂ (hMT₂) melatonin receptor, with a pEC₅₀ < 4.5 (equivalent to EC₅₀ > ~30 µM), whereas the active probe UCSF4226 (Sigma SML2753) demonstrated potent and selective hMT₂ agonism with a pEC₅₀ of 8.2 ± 0.1 (89% ± 3% Emax, EC₅₀ ≈ 6.3 nM) [1]. This represents a greater than 470-fold difference in potency at the primary target receptor. At the hMT₁ receptor, the compound likewise showed no activity (pEC₅₀ < 4.5), while UCSF4226 showed partial agonism (pEC₅₀ 6.8 ± 0.2, 79% ± 3% Emax) [1]. The compound's complete lack of activity at both melatonin receptor subtypes, measured under identical experimental conditions as the active probe, constitutes the evidentiary basis for its designated role as an inactive control [1].
| Evidence Dimension | hMT₂ receptor pEC₅₀ (cAMP inhibition, HEK cells, up to 30 µM) |
|---|---|
| Target Compound Data | hMT₂ pEC₅₀ < 4.5 (no activity detected, n=3); hMT₁ pEC₅₀ < 4.5 (no activity detected, n=3) |
| Comparator Or Baseline | UCSF4226 (ZINC128734226): hMT₂ pEC₅₀ = 8.2 ± 0.1 (89% ± 3% Emax, n=4); hMT₁ pEC₅₀ = 6.8 ± 0.2 (79% ± 3% Emax, n=4) |
| Quantified Difference | hMT₂: >470-fold lower potency (pEC₅₀ difference >3.7 log units); hMT₁: >200-fold lower potency (pEC₅₀ difference >2.3 log units) |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT₁ or hMT₂ melatonin receptors transiently expressed in HEK cells; compounds tested at concentrations up to 30 µM; data represent mean ± s.e.m. from biologically independent experiments run in triplicate [1] |
Why This Matters
Procurement of this specific compound is essential for any experiment using UCSF4226 as a pharmacological probe, because it is the only commercially available molecule that has been empirically demonstrated, in the same assay and publication, to lack activity at both human melatonin receptor subtypes—without this matched inactive control, observed effects of UCSF4226 cannot be confidently attributed to MT₂ receptor engagement.
- [1] Stein RM, Kang HJ, McCorvy JD, et al. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature. 2020;579(7800):609–614. Extended Data Table 4: hMT1 and hMT2 pEC₅₀ values for active probes and inactive controls. View Source
